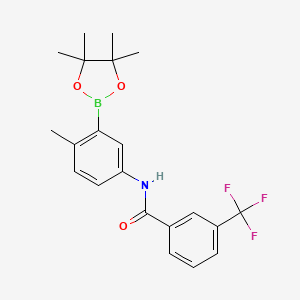
7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Purine derivatives, including "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione", are a class of compounds of significant interest due to their diverse biological activities and potential therapeutic applications. These compounds have been explored for their affinity and activity towards various receptor sites, including serotonin receptors, which play a crucial role in neurological and psychiatric disorders (Chłoń-Rzepa et al., 2013).
Synthesis Analysis
The synthesis of purine derivatives like "7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione" often involves the introduction of various substituents to the purine core to modulate its biological activity. A common strategy includes the alkylation of the purine nitrogen atoms, followed by the attachment of desired side chains through nucleophilic substitution reactions. Protective groups, such as the thietanyl group, have been utilized in the synthesis of benzyl-substituted purine derivatives to prevent undesired reactions and facilitate the introduction of specific substituents at desired positions (Khaliullin & Shabalina, 2020).
Applications De Recherche Scientifique
Psychotropic Potential
A study involving the synthesis and pharmacological evaluation of arylpiperazine derivatives of purine-2,6-dione, including compounds structurally related to 7-Benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione, revealed their potential as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors. These compounds displayed promising anxiolytic and antidepressant properties, underlining their potential use in the development of new treatments for mood disorders (Chłoń-Rzepa et al., 2013).
Analgesic Properties
Further research into 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, closely related to the compound of interest, highlighted significant analgesic and anti-inflammatory effects. These findings suggest that modifications to the purine-2,6-dione structure can lead to new classes of analgesic and anti-inflammatory agents, offering insights into the development of novel pain management solutions (Zygmunt et al., 2015).
Safety And Hazards
As this compound is intended for research use only, it is not suitable for human or veterinary use1. Users should handle it with care and follow appropriate safety protocols when working with it in a research setting.
Orientations Futures
The future directions for the study and application of this compound are not clearly stated in the available resources. It could potentially be explored in various fields of research, but more studies are needed to determine its potential uses and benefits.
Propriétés
IUPAC Name |
7-benzyl-3-methyl-8-(4-propylpiperazin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-3-9-24-10-12-25(13-11-24)19-21-17-16(18(27)22-20(28)23(17)2)26(19)14-15-7-5-4-6-8-15/h4-8H,3,9-14H2,1-2H3,(H,22,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXXMXMSMKONBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-benzyl-8-(4-propylpiperazinyl)-1,3,7-trihydropurine-2,6-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2495046.png)
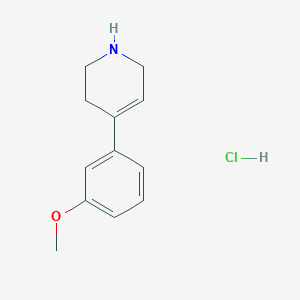
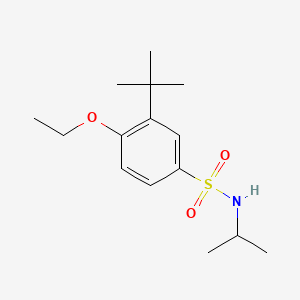
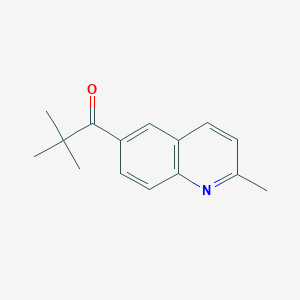
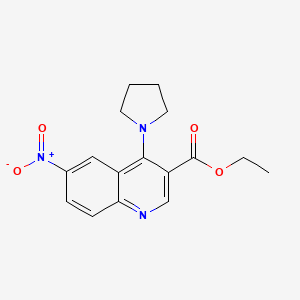
![Methyl 3-{4-[(3-phenylpropanoyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2495053.png)
![tert-Butyl 3'-oxo-3',4'-dihydro-1'H-spiro[azetidine-3,2'-quinoxaline]-1-carboxylate](/img/structure/B2495058.png)
![methyl 2-(4-{[5-(1,2-dithiolan-3-yl)pentanamido]methyl}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B2495060.png)

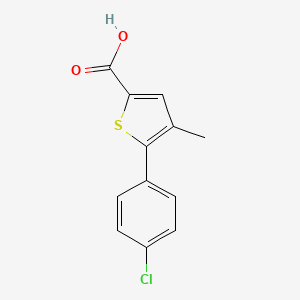
![1-phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2495063.png)
![2-[3-(3,4-Dichloroanilino)-1-methoxy-2-propenylidene]malononitrile](/img/structure/B2495064.png)
![6-[4-[2-(Furan-2-yl)-2-hydroxyethyl]piperazine-1-carbonyl]-2-methylpyridazin-3-one;hydrochloride](/img/structure/B2495065.png)
